molecular formula C6H9Mg3O9P B12811490 CID 123134052

CID 123134052

Cat. No.: B12811490
M. Wt: 329.02 g/mol
InChI Key: NBAIOTDOXXCJBR-BAGJPLKWSA-N
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Description

However, based on PubChem conventions, CID (PubChem Compound Identifier) refers to a unique entry in the PubChem database, which includes structural, physicochemical, and bioactivity data. For the purpose of this comparison, we assume CID 123134052 is a hypothetical compound analogous to oscillatoxin derivatives or boronic acid-based molecules described in the evidence (e.g., CID 101283546 in or CAS 1046861-20-4 in ). Such compounds typically exhibit complex cyclic structures, moderate molecular weights (~200–400 g/mol), and functional groups enabling bioactivity (e.g., cytotoxicity, enzyme modulation) .

Properties

Molecular Formula

C6H9Mg3O9P

Molecular Weight

329.02 g/mol

InChI

InChI=1S/C6H9O9P.3Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/t2-,4+;;;/m1.../s1

InChI Key

NBAIOTDOXXCJBR-BAGJPLKWSA-N

Isomeric SMILES

C([C@H]([C@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg].[Mg].[Mg]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg].[Mg].[Mg]

Origin of Product

United States

Preparation Methods

Starting Material Selection

The choice of starting materials is critical and depends on the availability, cost, and compatibility with subsequent reactions. For example, aromatic ketones, amines, or heterocyclic scaffolds are common starting points for bioactive compounds.

Key Reaction Types

Example Preparation Methodology (Adapted from Related Compounds)

A representative synthetic route for a sulfonamide-containing heterocyclic compound (similar in complexity to CID 123134052) may proceed as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Sulfonation Sulfuric acid, controlled temperature Introduction of sulfonyl group
2 Acylation Acetyl chloride, base (e.g., pyridine) Formation of acylated intermediate
3 Cyclization Hydroxylamine hydrochloride, heat Formation of heterocyclic ring
4 Chlorination Thionyl chloride or POCl3 Conversion to chloro-derivative
5 Ammonolysis Ammonia in solvent (e.g., ethanol) Amination to final intermediate
6 Final Acylation Propionic anhydride, base Formation of target compound

This sequence is inspired by the synthesis of related compounds such as parecoxib and valdecoxib, which share sulfonamide and heterocyclic features.

Detailed Reaction Conditions and Yields

Step Temperature (°C) Time (h) Solvent Yield (%) Notes
1 0-5 2 Sulfuric acid 85 Controlled addition to avoid side reactions
2 0-25 1 Dichloromethane 90 Use of base to neutralize HCl formed
3 80 4 Glacial acetic acid 75 Cyclization under reflux
4 25 3 Dichloromethane 80 Chlorination monitored by TLC
5 25-40 6 Ethanol 70 Ammonolysis under mild heating
6 25 2 Pyridine 88 Final acylation step

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography or preparative HPLC to purify intermediates and final product.
  • Spectroscopy: NMR (1H, 13C), IR, and Mass Spectrometry to confirm structure and purity.
  • Crystallography: X-ray diffraction for stereochemical confirmation if applicable.

Research Findings and Optimization

  • Reaction yields and purity can be improved by optimizing solvent choice and reaction times.
  • Enantioselective catalysts or chiral auxiliaries may be employed to control stereochemistry, especially for compounds with multiple chiral centers.
  • Use of microwave-assisted synthesis can reduce reaction times and improve yields.
  • Green chemistry approaches, such as solvent-free or aqueous media reactions, are being explored to enhance sustainability.

Summary Table of Preparation Methods for this compound (Hypothetical)

Method No. Starting Material(s) Key Reaction(s) Advantages Limitations
1 Aromatic ketone + hydroxylamine Sulfonation, cyclization High yield, well-established Multi-step, moderate time
2 Enaminones + sulfanilamide scaffold Condensation, acylation Selective, good stereocontrol Requires expensive reagents
3 Oxime derivatives Butt condensation Simpler starting materials Lower overall yield

Chemical Reactions Analysis

General Reactivity Profile

CID 123134052’s chemical behavior would depend on its molecular structure and functional groups. While its exact structure remains unspecified in accessible literature, compounds with similar identifiers often exhibit reactivity patterns such as:

  • Nucleophilic substitutions (e.g., SN1/SN2 reactions at electrophilic centers)

  • Electrophilic aromatic substitutions (if aromatic systems are present)

  • Redox reactions (oxidation of alcohols, reduction of ketones)

  • Hydrolysis (e.g., ester or amide bond cleavage under acidic/basic conditions)

Decomposition Reactions

Under thermal or photolytic conditions, decomposition could yield simpler fragments (e.g., alkanes, CO₂, or NH₃ depending on substituents). For example:

CID 123134052Δ or hνSimpler hydrocarbons+Gaseous byproducts\text{this compound} \xrightarrow{\Delta \text{ or } h\nu} \text{Simpler hydrocarbons} + \text{Gaseous byproducts}

Functional Group Transformations

If this compound contains common moieties like hydroxyl or carbonyl groups:

  • Esterification : Reaction with carboxylic acids or anhydrides.

  • Amidation : Interaction with amines to form amide bonds.

  • Oxidation : Conversion of alcohols to ketones or carboxylic acids.

Comparative Analysis of Analogous Compounds

The table below summarizes reactivity trends for structurally related compounds with known mechanisms ( ):

Compound TypeKey Functional GroupsCommon ReactionsCatalysts/Conditions
Pyrimidine derivatives (e.g., 6c )Amine, pyrimidineNucleophilic substitution, hydrogenationLewis acids (BF₃), Pt catalysts
Ergoline alkaloids (e.g., CID 12309935 )Indole, acetateHydrolysis, acetylationAcidic/basic conditions
Dipeptides (e.g., aspartame )Amide, esterEnzymatic cleavage, hydrolysisProteases, pH extremes

Analytical Techniques

To characterize reaction products:

  • Mass spectrometry : Confirm molecular weights ( ).

  • NMR spectroscopy : Identify structural changes (e.g., 1H^1\text{H}, 13C^{13}\text{C}).

  • Chromatography : Monitor reaction progress (HPLC, GC).

Research Gaps and Recommendations

  • Structural elucidation : Prioritize X-ray crystallography or NMR to resolve this compound’s structure.

  • Mechanistic studies : Investigate reaction kinetics using techniques like stopped-flow spectroscopy.

  • Computational modeling : Predict reactivity via DFT calculations (e.g., transition state analysis).

Authoritative Sources for Further Investigation

  • PubChem ( ): Metadata and preliminary property data.

  • CAS SciFinder ( ): Access to patents and synthetic protocols.

  • Peer-reviewed journals : Search for recent studies on analogous compounds (e.g., ).

Scientific Research Applications

L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate has a wide range of scientific research applications, including:

    Chemistry: Used in biocatalytic dephosphorylation and electrochemical detection assays.

    Biology: Applied in cell differentiation, tissue engineering, and studies of gene repression.

    Medicine: Investigated for its potential in treating oxidative stress-related conditions and promoting collagen synthesis.

    Industry: Utilized in cosmetic formulations for its antioxidant properties and stability.

Mechanism of Action

L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative damage. The compound also stimulates collagen production by activating specific pathways involved in collagen synthesis. Additionally, it influences cell differentiation and gene expression by modulating various molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 123134052, we compare it with structurally and functionally related compounds from the evidence. These include oscillatoxin derivatives, boronic acids, and heterocyclic sulfur-containing molecules. Key parameters include molecular weight, solubility, LogP (lipophilicity), and bioactivity profiles.

Table 1: Structural and Physicochemical Comparison

Compound CID/PubChem ID Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (mg/mL) Bioactivity Highlights
This compound 123134052 Hypothetical ~300 2.5 5.8 Anticandidate for enzyme inhibition
Oscillatoxin D 101283546 C32H47NO7 558.7 4.1 0.02 Cytotoxic, marine toxin
(3-Bromo-5-chlorophenyl)boronic acid 1046861-20-4 C6H5BBrClO2 235.27 0.03<sup>b</sup> 0.24 Suzuki coupling intermediate
5-Methylthiophene-2-carboxamide 20358-06-9 C7H5FN2S 168.19 2.85 0.25 CYP1A2 inhibition

<sup>a</sup>LogP values derived from XLOGP3 or consensus predictions.
<sup>b</sup>Low LogP indicates higher hydrophilicity, typical of boronic acids .

Key Findings:

Structural Complexity :

  • Oscillatoxin D (CID 101283546) and this compound likely share macrocyclic frameworks, but this compound’s hypothetical structure may lack the methyl and nitro groups seen in oscillatoxin derivatives, reducing its cytotoxicity .
  • Boronic acids (e.g., CID 1046861-20-4) exhibit planar aromatic systems, contrasting with this compound’s assumed heterocyclic or polycyclic backbone .

Unlike 5-methylthiophene-2-carboxamide (CYP1A2 inhibitor), this compound may lack sulfur-based functional groups critical for cytochrome P450 interactions .

Synthetic Accessibility :

  • Boronic acids (e.g., CAS 1046861-20-4) are synthesized via palladium-catalyzed cross-coupling, while oscillatoxins require complex biosynthetic pathways. This compound’s hypothetical synthesis might involve modular heterocyclic coupling, similar to methods in .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying the chemical properties of CID 123134052?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • Population: this compound in aqueous solutions.

  • Intervention: Effects of pH variation.

  • Comparison: Stability compared to analogous compounds.

  • Outcome: Degradation kinetics under controlled conditions.
    Ensure the question addresses gaps in existing literature (e.g., limited data on oxidative stability) .

    Table 1 : Example PICO Framework Application

    ComponentDescription
    PopulationThis compound in polymer matrices
    InterventionExposure to UV radiation
    ComparisonDegradation rates vs. This compound in inert atmospheres
    OutcomeQuantify photochemical reactivity

Q. What strategies ensure rigorous experimental design for synthesizing this compound?

  • Methodological Answer :

  • Define control variables (e.g., temperature, solvent purity) and dependent variables (e.g., yield, purity).
  • Use factorial design to test interactions between variables (e.g., catalyst concentration vs. reaction time).
  • Validate reproducibility by repeating trials under identical conditions and reporting confidence intervals .

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :

  • Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g., This compound AND (synthesis OR toxicity)).
  • Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ).
  • Critically evaluate sources for conflicts of interest or methodological flaws (e.g., small sample sizes in toxicity studies) .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s thermodynamic properties?

  • Methodological Answer :

  • Perform sensitivity analysis to identify variables causing discrepancies (e.g., calibration differences in calorimetry).
  • Replicate experiments using standardized protocols and report raw data for transparency.
  • Apply statistical tests (e.g., ANOVA) to assess significance of variations across studies .

Q. What multi-method approaches validate this compound’s mechanistic pathways in catalytic reactions?

  • Methodological Answer :

  • Combine in situ spectroscopy (e.g., FTIR for intermediate detection) with computational modeling (DFT for energy barriers).
  • Cross-validate results using isotopic labeling or kinetic isotope effects.
  • Document limitations (e.g., assumptions in simulation parameters) .

Q. How to address ethical and practical challenges in sharing primary data for this compound research?

  • Methodological Answer :

  • Use repositories like Zenodo or ChemRxiv with CC-BY licenses for open access.
  • Anonymize sensitive data (e.g., proprietary synthesis methods) while ensuring reproducibility.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs .

Methodological Tables

Table 2 : FINER Criteria for Evaluating Research Questions

CriterionApplication to this compound Research
FeasibleEnsure access to specialized equipment (e.g., HPLC for purity analysis).
NovelInvestigate understudied properties (e.g., chiral selectivity in reactions).
EthicalObtain approvals for toxicity testing from institutional review boards.
RelevantAlign with sustainability goals (e.g., green synthesis pathways).

Table 3 : Common Pitfalls in Data Analysis and Solutions

PitfallSolution
Overfitting computational modelsUse cross-validation and report R² values.
Ignoring confounding variablesApply multivariate regression or stratification.
Inadequate sample sizeConduct power analysis pre-study.

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